Cas no 2418723-03-0 (2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole)

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole is a structurally complex heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a cyclopropylmethyl-substituted aziridine moiety via a phenyl ether bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of both oxadiazole and aziridine rings may confer unique reactivity and binding properties, making it a candidate for targeted drug design. Its stability and synthetic versatility further enhance its suitability for exploratory research in pharmacological applications. The compound’s distinct functional groups allow for selective modifications, facilitating structure-activity relationship studies in drug discovery programs.
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole structure
2418723-03-0 structure
Product name:2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
CAS No:2418723-03-0
MF:C15H17N3O2
MW:271.314383268356
CID:5359974

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
    • 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole
    • Z4244370945
    • 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
    • Inchi: 1S/C15H17N3O2/c1-2-11(1)7-18-8-13(18)9-19-14-5-3-12(4-6-14)15-17-16-10-20-15/h3-6,10-11,13H,1-2,7-9H2
    • InChI Key: CWRKMWRQQNKZTF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C2=NN=CO2)=CC=1)CC1CN1CC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 329
  • XLogP3: 2
  • Topological Polar Surface Area: 51.2

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7558225-1.0g
2-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
2418723-03-0 95.0%
1.0g
$0.0 2025-02-24

Additional information on 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole

Research Brief on 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole (CAS: 2418723-03-0)

Recent studies have highlighted the growing interest in the compound 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole (CAS: 2418723-03-0) due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a unique combination of oxadiazole and aziridine moieties, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anticancer research. The following brief synthesizes the latest findings and developments related to this compound.

The structural complexity of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole offers multiple sites for chemical modification, making it a versatile scaffold for drug design. Recent publications have explored its synthesis and characterization, with a focus on optimizing yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and stability under various conditions.

In vitro studies have revealed that this compound exhibits significant inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to selectively target PI3K/AKT/mTOR signaling pathways, which are critical in tumor growth and survival. The compound's IC50 values were found to be in the low micromolar range, suggesting its potential as a lead candidate for further development.

Further investigations into the mechanism of action have uncovered that 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole induces apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation. These findings were corroborated by flow cytometry and Western blot analyses, which showed marked increases in caspase-3 and PARP cleavage upon treatment with the compound.

Despite these promising results, challenges remain in terms of pharmacokinetics and bioavailability. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound has moderate solubility and may require formulation optimization to enhance its therapeutic efficacy. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole represents a compelling area of research in the field of medicinal chemistry. Its unique structural features and biological activities warrant further investigation, particularly in the context of targeted cancer therapies. Future studies should focus on improving its drug-like properties and evaluating its efficacy in preclinical models.

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